Product packaging for MFB1 protein(Cat. No.:CAS No. 146411-01-0)

MFB1 protein

Cat. No.: B1176133
CAS No.: 146411-01-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The MFB1 protein is a mitochondria-associated F-box protein identified in the budding yeast Saccharomyces cerevisiae . It plays a critical role in regulating mitochondrial organization and quality control within the cell. A primary function of MFB1 is to mediate the anchoring of mitochondria to the cell cortex, a key process for maintaining the proper distribution and dynamic network of this essential organelle . Research on MFB1 provides valuable insights into the molecular mechanisms governing mitochondrial dynamics, including fission, fusion, and transport. As a core component of the mitochondrial quality control system, studying MFB1 helps elucidate cellular responses to stress and energy demands. Defects in mitochondrial dynamics and distribution have been linked to various human diseases, making MFB1 a protein of significant interest in fundamental cell biology and biomedical research . Please note that the information provided is based on foundational scientific research. This product is intended for research purposes only.

Properties

CAS No.

146411-01-0

Molecular Formula

C19H38O2

Synonyms

MFB1 protein

Origin of Product

United States

Molecular Biology and Genetic Architecture of Mfb1 Protein

Genomic Locus and Transcriptional Regulation

The MFB1 gene has the systematic name YDR219C and is located on chromosome IV in Saccharomyces cerevisiae. alliancegenome.orgyeastgenome.org The coding region spans from base pair 905455 to 906852 on the minus strand, resulting in a gene length of approximately 1.40 kb. alliancegenome.org The transcript sequence for YDR219C_id002 is located at chrIV:905,262-907,108(-). alliancegenome.org

Transcriptional regulation in Saccharomyces cerevisiae involves complex mechanisms, including the action of transcription factors and regulatory sequences. nih.govharvard.edu While general mechanisms of yeast transcriptional regulation, such as the involvement of SBF and MBF complexes in late G1 phase, are well-studied, specific details regarding the direct transcriptional regulation of the MFB1 gene are not extensively detailed in the search results. nih.govharvard.edunih.gov However, the Saccharomyces Genome Database (SGD) provides a resource for transcriptional regulation information for genes, including MFB1. yeastgenome.org

Genetic Modulators and Allelic Variations

Studies in Saccharomyces cerevisiae have identified genetic interactions involving MFB1. A genome-scale genetic interaction map revealed synthetic genetic interactions for approximately 75% of all genes in budding yeast. thebiogrid.org These interactions can be categorized, including negative genetic interactions where mutations in two separate genes cause a more severe phenotype when combined than either mutation alone. thebiogrid.org

Research indicates that deletion of MFB1 results in specific phenotypes, such as abnormal mitochondrial distribution and morphology, decreased growth rate in exponential phase, decreased redox state, and decreased replicative lifespan. yeastgenome.org

Genetic screens, such as the Reverse Yeast Two-Hybrid Array (RYTHA), can identify genes that, when mutated, affect protein-protein interactions. oup.com Such approaches can potentially uncover genetic modulators that influence the function of Mfb1p by affecting its interactions with other proteins like Skp1p. oup.comnih.gov

While the concept of allelic variations and their impact on gene expression and protein function is established in yeast genetics, specific detailed data on allelic variations of MFB1 and their functional consequences are not prominently featured in the provided search results. nih.gov However, differences in transcription factor alleles between different S. cerevisiae strains (e.g., S288C and Sigma1278b) are known to contribute to variations in gene expression. u-tokyo.ac.jp

Genetic Interaction Data for MFB1 (Selected Categories) yeastgenome.org:

Interaction TypeNumber of Interactions
Negative Genetic80
Phenotypic Enhancement1
Phenotypic Suppression2
Positive Genetic21
Synthetic Growth Defect1
Synthetic Lethality1

Expression Profiles in Saccharomyces cerevisiae

The Mfb1 protein has a median abundance of approximately 1690 molecules per cell with a median absolute deviation of 330. yeastgenome.org Its half-life is estimated to be around 1.7 hours. yeastgenome.org

Studies involving gene expression profiling of Saccharomyces cerevisiae mutants, including those with deletions in ubiquitin-related genes, have been conducted, which could potentially include data on MFB1 expression in specific mutant backgrounds. uu.nl

Protein abundance and localization studies, including those using GFP fusion proteins expressed under the control of the MFB1 promoter, have indicated that Mfb1p is associated with mitochondria and exhibits asymmetric localization during the cell cycle. nih.govfrontiersin.orgnih.gov

Data on Mfb1p characteristics yeastgenome.org:

CharacteristicValueUnit
Length465amino acids
Molecular Weight53174.8Da
Isoelectric Point9.16pH
Median Abundance1690 +/- 330molecules/cell
Half-life1.7hr

Cellular Localization and Subcellular Distribution of Mfb1 Protein

Mitochondria-Associated Localization

MFB1 is identified as a novel mitochondria-associated F-box protein. nih.govmolbiolcell.orgnih.gov Studies using Mfb1-GFP fusion proteins have shown a staining pattern resembling mitochondria, confirming its association with this organelle. nih.gov

Peripheral Association with the Mitochondrial Surface

Research indicates that Mfb1p is peripherally associated with the mitochondrial surface. nih.govnih.govmolbiolcell.orgmolbiolcell.org This peripheral association suggests that Mfb1p interacts with components on the outer mitochondrial membrane rather than being integrated within the membrane or located in the intermembrane space or matrix. nih.govnih.govmolbiolcell.org

Asymmetric Localization during Cell Division

During the budding process in yeast, MFB1 exhibits asymmetric localization. nih.govnih.govfrontiersin.orgalliancegenome.org This asymmetric distribution is crucial for processes related to mitochondrial quality control and inheritance. researchgate.netfrontiersin.orgnih.govbiorxiv.org

Preferential Accumulation in Mother Cells

A notable characteristic of MFB1 localization during cell division is its preferential accumulation on mitochondria within the mother cell compared to the bud (daughter cell). nih.govnih.govfrontiersin.orgalliancegenome.org Quantification studies have confirmed that Mfb1p preferentially localizes to mother cell mitochondria in a significant percentage of budded cells. nih.gov This asymmetric distribution contributes to the retention of a population of higher-functioning mitochondria in the mother cell. researchgate.netfrontiersin.orgnih.govbiorxiv.org

Regulation of Bud-Tip Localization

While MFB1 preferentially accumulates in mother cells, some Mfb1p is detected at the bud tip, particularly prior to cytokinesis. frontiersin.orgnih.gov This localization at the bud tip is suggested to play a role in anchoring mitochondria at this site. frontiersin.orgnih.gov The cell polarity machinery is involved in controlling Mfb1 localization, including its presence at the bud tip late in the cell cycle. frontiersin.orgnih.gov This cell cycle-regulated localization to the bud tip may facilitate the capture and anchoring of high-functioning mitochondria in the new mother cell tip after cell separation. frontiersin.org

Molecular Determinants of Mitochondrial Targeting

The targeting of MFB1 protein to mitochondria is mediated by specific molecular interactions. molbiolcell.orgembopress.orgnih.gov

Role of Translocase of Outer Mitochondrial Membrane (TOM) Components (e.g., Tom70, Tom71)

Two components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, Tom70 and its paralogue Tom71, are required for the mitochondrial localization of MFB1. embopress.orgnih.gov Mfb1 interacts with Tom71 in vivo and binds to mitochondria through Tom70 in vitro. nih.govembopress.org This indicates an unexpected role for Tom70 in recruiting soluble proteins like Mfb1 to the mitochondrial surface. nih.govembopress.orgnih.gov While Tom70 is a general receptor for preproteins, Tom71 appears to have a specialized role in Mfb1-mediated mitochondrial morphogenesis. nih.govembopress.orgnih.gov The interaction between Mfb1 and Tom70 is mediated by the C-terminal alpha-helices of Tom70, distinct from its chaperone-binding site. mdpi.com

Protein NameAssociated Gene (S. cerevisiae)Role in MFB1 Localization
MFB1MFB1 (YDR219C)Mitochondria-associated F-box protein with asymmetric localization. nih.govnih.govmolbiolcell.orgnih.gov
Tom70TOM70 (YNL121C)Required for MFB1 mitochondrial localization in vitro and recruitment of Mfb1 to the mitochondrial surface. embopress.orgnih.govembopress.orgnih.govmdpi.com
Tom71TOM71Required for MFB1 mitochondrial localization and interacts with Mfb1 in vivo. embopress.orgnih.govembopress.orgnih.gov

Molecular Mechanisms and Biological Functions of Mfb1 Protein

Regulation of Mitochondrial Morphology and Network Connectivity

MFB1 is crucial for maintaining normal mitochondrial morphology and the interconnected tubular network characteristic of healthy mitochondria. nih.govmolbiolcell.orgyeastgenome.org Studies in yeast have demonstrated that Mfb1p is involved in regulating mitochondrial tubular connectivity. nih.govmolbiolcell.orgnih.gov

Impact on Mitochondrial Tubular Structure

Cells lacking Mfb1p exhibit abnormal mitochondrial morphologies, most notably containing abnormally short mitochondrial tubules. nih.govmolbiolcell.orgembopress.org This suggests that Mfb1p promotes or helps maintain the tubular connectivity of the mitochondrial network. nih.gov In wild-type cells, interconnected mitochondrial networks are observed in a high percentage of cells. nih.gov In contrast, mfb1Δ cells show a significant increase in the percentage of cells with short mitochondrial tubules. nih.gov

Table 1: Mitochondrial Morphology Distribution in Yeast Strains

StrainInterconnected Network (%)Short Tubules (%)Short Tubules plus Aggregates (%)Aggregates plus Fragments (%)
Wild-type94---
mfb1Δ-76.7153.3
mdm30Δ-25.747.321.3
mfb1Δ mdm30Δ-3.718.378

Data based on observations of mitochondrial morphology in yeast cells nih.gov. Note: Percentages may not sum to 100% due to categorization of observed morphologies.

The presence of short tubules in mfb1Δ mutants highlights Mfb1p's specific role in maintaining the elongated, interconnected state of mitochondria. nih.gov

Influence on Mitochondrial Aggregation and Fragmentation

While the primary defect in mfb1Δ cells is the presence of short tubules, mitochondrial aggregates and fragments are also observed, although at lower frequencies compared to short tubules. nih.gov When MFB1 is disrupted alongside MDM30, another mitochondrial F-box protein involved in fusion, there is a notable increase in cells with aggregated and fragmented mitochondria, suggesting complex interplay between these proteins in regulating mitochondrial dynamics. nih.gov Mitochondria in mutants lacking Mfb1 are fusion competent but form aberrant aggregates of interconnected tubules. nih.govmolbiolcell.org

Distinction from Established Mitochondrial Fusion and Fission Pathways

Mfb1p is not essential for the known pathways that determine mitochondrial morphology and dynamics, specifically the core fusion and fission machinery. nih.govmolbiolcell.orgnih.gov Although cells lacking Mfb1p have abnormal mitochondrial tubules, the steady-state levels of key mitochondrial fusion proteins (Fzo1p, Mgm1p, Ugo1p) and fission proteins (Dnm1p, Fis1p, Mdv1p) are not significantly altered in mfb1Δ cells. nih.gov This indicates that Mfb1p does not exert its effect on mitochondrial morphology by directly regulating the abundance of these core machinery components. nih.gov Furthermore, mitochondrial fusion, fission, and tubulation pathways are not blocked in mfb1Δ cells. nih.gov These observations suggest that Mfb1p operates in a novel pathway regulating mitochondrial tubular connectivity, distinct from the established fusion and fission mechanisms mediated by proteins like Fzo1p, Mgm1p, OPA1, Dnm1p, and Fis1p. nih.govmolbiolcell.orgnih.govembopress.org

MFB1 Protein in Mitochondrial Quality Control

Beyond its role in morphology, Mfb1p is implicated in mitochondrial quality control, particularly in the context of asymmetric mitochondrial inheritance during cell division and its impact on cellular replicative lifespan. nih.govyeastgenome.orgnih.govmolbiolcell.orgnih.gov

Role in Asymmetric Inheritance of Mitochondria

In budding yeast, mitochondria are asymmetrically inherited by daughter cells, with higher-functioning mitochondria preferentially segregated to the new bud. yeastgenome.orgresearchgate.netbiorxiv.org Mfb1p plays a role in this process by acting as a tether that anchors a population of higher-functioning mitochondria specifically at the mother cell tip throughout the cell cycle. yeastgenome.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netfrontiersin.org This anchorage is independent of other known mitochondrial anchorage proteins like Num1p. researchgate.netucsf.edunih.gov Mfb1p localizes to mitochondria in the mother tip and is required for mitochondrial anchorage at this site. ucsf.edunih.gov Loss of MFB1 results in the depletion of mitochondria from the mother cell tip and a lack of accumulation of higher-functioning mitochondria in this region. frontiersin.org While Mfb1p is primarily associated with mother cell mitochondria, some Mfb1p is also detected at the bud tip prior to cytokinesis, where it may mediate mitochondrial anchorage in conjunction with other proteins like Mmr1p. nih.gov The asymmetric localization of Mfb1p to mother cell mitochondria depends on its F-box motif and is influenced by Skp1p, which may down-regulate Mfb1p mitochondrial association in buds. nih.govmolbiolcell.orgnih.govresearchgate.net

Contribution to Cellular Replicative Lifespan

Mfb1p's function in anchoring high-functioning mitochondria in the mother cell tip is critical for maintaining a reservoir of healthy mitochondria within the mother cell and has a direct impact on cellular replicative lifespan (RLS). yeastgenome.orgnih.govbiorxiv.orgfrontiersin.orgucsf.edunih.gov Deletion of MFB1 leads to defects in mitochondrial function and premature replicative aging, resulting in a significant decrease in RLS. nih.govbiorxiv.orgfrontiersin.orgucsf.edunih.gov

Table 2: Replicative Lifespan in Yeast Strains

StrainMean Replicative Lifespan (Generations)
Wild-type26.7 ± 7.51
mfb1Δ12.1 ± 5.01
bud1Δ17.15 ± 4.94

Data based on reported mean replicative lifespans in yeast strains biorxiv.org.

The reduction in replicative lifespan in mfb1Δ cells underscores the importance of Mfb1p-mediated mitochondrial retention and quality control in the mother cell for preserving reproductive capacity over successive divisions. ucsf.edunih.gov Inhibiting mitochondrial inheritance to buds in mfb1Δ cells can partially restore mitochondrial distribution, promote mitochondrial function, and extend replicative lifespan, further supporting the link between Mfb1p, asymmetric inheritance, and aging. ucsf.edunih.gov Mfb1p contributes to lifespan control through its function as a tether for higher-functioning mitochondria in the mother cell tip, although it does not directly sense or detect mitochondrial function. nih.govfrontiersin.org The function of Mfb1p in asymmetric mitochondrial inheritance and lifespan is also regulated by the cell polarity machinery, including proteins involved in bud site selection like Bud1p/Rsr1p. yeastgenome.orgbiorxiv.orgbiorxiv.org

Protein/Gene Names Mentioned:

Please note: PubChem CIDs are typically assigned to small chemical molecules and are not applicable to proteins. The proteins discussed in this article are identified by their gene names or protein names, primarily in Saccharomyces cerevisiae.

NameOrganismTypeNotes
MFB1Saccharomyces cerevisiaeGeneAlso known as YDR219C
Mfb1pSaccharomyces cerevisiaeProteinThe protein product of the MFB1 gene
Skp1pSaccharomyces cerevisiaeProteinComponent interacting with Mfb1p
Cdc53pSaccharomyces cerevisiaeProteinCullin component of SCF, not found with Mfb1p
Mdm30pSaccharomyces cerevisiaeProteinMitochondrial F-box protein involved in fusion
Tom70pSaccharomyces cerevisiaeProteinMitochondrial outer membrane protein, interacts with Mfb1p
Tom71pSaccharomyces cerevisiaeProteinMitochondrial outer membrane protein, interacts with Mfb1p
Num1pSaccharomyces cerevisiaeProteinMitochondrial anchorage protein in mother cells
Mmr1pSaccharomyces cerevisiaeProteinMitochondrial protein involved in inheritance
Fzo1pSaccharomyces cerevisiaeProteinMitochondrial outer membrane fusion protein
Mgm1pSaccharomyces cerevisiaeProteinMitochondrial inner membrane fusion protein
Ugo1pSaccharomyces cerevisiaeProteinMitochondrial outer membrane fusion protein
Dnm1pSaccharomyces cerevisiaeProteinDynamin-related protein involved in fission
Fis1pSaccharomyces cerevisiaeProteinMitochondrial outer membrane fission protein
Mdv1pSaccharomyces cerevisiaeProteinProtein involved in mitochondrial division
Caf4pSaccharomyces cerevisiaeProteinProtein involved in mitochondrial division
OPA1MammalianProteinMitochondrial inner membrane fusion protein
Bud1p/Rsr1pSaccharomyces cerevisiaeProteinInvolved in bud site selection and cell polarity

This compound, particularly studied in the yeast Saccharomyces cerevisiae, is a mitochondria-associated F-box protein that plays a role in regulating mitochondrial morphology and dynamics. nih.govmolbiolcell.orgnih.govmolbiolcell.orgasm.org While many F-box proteins function as components of SCF (Skp1-Cullin-F-box protein) ubiquitin ligase complexes, research on MFB1 suggests nuances in its functional mechanisms, particularly regarding the necessity of its F-box motif for all its roles and its interaction with components of the ubiquitination machinery. nih.govnih.govasm.orgmolbiolcell.orgnih.gov

Protein Protein Interactions and Interactome of Mfb1 Protein

Direct Physical Interactions

Direct physical interactions are fundamental to MFB1 protein function, mediating its recruitment to specific cellular locations and its participation in protein complexes.

A well-established direct interaction of Mfb1p in S. cerevisiae is with Skp1p. Multiple studies utilizing coimmunoprecipitation assays have demonstrated this interaction, confirming that Mfb1p binds to Skp1p via its conserved N-terminal F-box motif. nih.govuniprot.orguniprot.orgnih.govumn.edunig.ac.jp Mutational analysis of the F-box motif, specifically L20A/P21A substitutions, has been shown to disrupt the interaction with Skp1p. nih.govuniprot.orgumn.edu

Despite the clear interaction with Skp1p, Mfb1p does not appear to coimmunoprecipitate with Cdc53p, a core component of canonical SCF ubiquitin ligase complexes. nih.govuniprot.orgnig.ac.jp This observation suggests that Mfb1p may function in a non-SCF complex, distinguishing it from many other F-box proteins that serve as substrate receptors for SCF-mediated ubiquitination and degradation. nih.govuniprot.orgnig.ac.jp Interestingly, while the F-box motif is essential for Skp1p interaction and the asymmetric localization of Mfb1p to mother cell mitochondria during budding, it is not required for Mfb1p's function in maintaining mitochondrial morphology. nih.govumn.edunig.ac.jp This indicates a potential separation of functions mediated by different domains or interactions of Mfb1p.

This compound is peripherally associated with the mitochondrial surface, and its localization to this organelle is mediated through interactions with components of the mitochondrial outer membrane translocation machinery. nih.govuniprot.orgnig.ac.jp Specifically, in S. cerevisiae, Mfb1p interacts with Tom71 and binds to mitochondria through Tom70. umn.eduwormbase.orgnih.govmicropublication.orgumn.edunih.govobofoundry.org Tom70 and its paralogue Tom71 are tetratricopeptide repeat (TPR) proteins that are part of the translocase of the outer membrane (TOM) complex, primarily known as receptors for the import of mitochondrial precursor proteins. umn.eduwormbase.orgnih.govumn.eduobofoundry.org

Research indicates that Tom70 and Tom71 are required for the proper mitochondrial localization of Mfb1p. umn.edunih.govumn.edu The interaction between Mfb1p and Tom70 has been mapped to the last two C-terminal alpha-helices of Tom70, a region distinct from the chaperone-binding site in the N-terminal domain of Tom70. nih.gov This suggests a specific mechanism for recruiting Mfb1p to the mitochondrial surface that is separate from the general protein import pathway mediated by Tom70. The aberrant mitochondrial morphologies observed in cells lacking Tom70 and Tom71 are similar to those seen in mfb1-null mutants, further supporting a functional link between these proteins in mitochondrial morphogenesis. umn.edunih.govumn.edu

Interaction with Skp1p

Functional Interaction Networks and Pathway Integration

Beyond direct physical contacts, this compound is integrated into functional interaction networks and participates in various cellular pathways, particularly those related to mitochondrial dynamics, quality control, and cellular development.

In S. cerevisiae, Mfb1p is a key regulator of mitochondrial connectivity and morphology. nih.govuniprot.orgnig.ac.jpnih.govumn.edunih.gov It is involved in maintaining the tubular network structure of mitochondria, and its absence leads to abnormally short mitochondrial tubules and aggregates. nih.govuniprot.orgnig.ac.jpnih.gov Mfb1p is proposed to operate in a novel pathway that specifically regulates mitochondrial tubular connectivity. nih.govnig.ac.jp Furthermore, Mfb1p plays a role in mitochondrial distribution and quality control, and its function in the asymmetric inheritance of mitochondria during yeast cell division is linked to the cell polarity machinery. nih.govnig.ac.jp

In C. elegans, the MFB-1 protein is involved in the DAF-7 signaling pathway, which is homologous to the TGF-beta signaling pathway in other organisms. wormbase.org MFB-1 acts as a negative regulator of dauer formation, a developmental diapause state in C. elegans induced by unfavorable environmental conditions. wormbase.org Genetic analyses indicate that MFB-1 functions genetically downstream of components in the DAF-7 pathway, including DAF-1, DAF-4, and DAF-14. wormbase.org The involvement of MFB-1 in this pathway highlights its role in integrating environmental signals with developmental decisions.

Genetic Interactions and Synthetic Phenotypes

Genetic interactions provide insights into the functional relationships between genes and can reveal pathways in which this compound participates. Synthetic phenotypes, where the combination of mutations in two genes leads to a more severe phenotype than either single mutation, are particularly informative.

In S. cerevisiae, a synthetic growth defect has been observed in cells lacking both Mfb1p (mfb1Δ) and Mdm30p (mdm30Δ), another mitochondria-associated F-box protein involved in mitochondrial fusion. nih.govuniprot.org This synthetic phenotype is associated with defects in mitochondrial DNA stability and mitochondrial inheritance. nih.gov This suggests that Mfb1p and Mdm30p, while both affecting mitochondrial morphology, may have partially redundant or synergistic functions in maintaining mitochondrial integrity.

Large-scale genetic interaction studies in yeast have identified numerous genetic interactions involving MFB1. These include negative genetic interactions with genes involved in processes such as cytochrome complex assembly (BCS1) and ATP synthase assembly (ATP10), as well as positive genetic interactions with genes like ADF1 and ARP1. umn.eduuniprot.orgnih.govmicropublication.org These interactions suggest functional links between Mfb1p and various mitochondrial processes, as well as other cellular functions like cytoskeletal organization (via ARP1).

In C. elegans, deletion of mfb-1 results in a synthetic Daf-c (dauer constitutive) phenotype when combined with mutations in genes within the DAF-7 signaling pathway, such as daf-1, daf-4, and daf-14. wormbase.org This enhancement of the Daf-c phenotype in double mutants compared to single mutants underscores the role of MFB-1 as a negative regulator within this pathway. wormbase.org Conversely, overexpression of mfb-1 can partially suppress the Daf-c phenotypes of DAF-7 pathway mutants. wormbase.org Genetic analysis also indicates that mfb-1 is epistatic to daf-4, daf-7, and daf-14 in the context of dauer formation, further supporting its downstream role. wormbase.org No such enhancement of dauer formation was observed in the mfb-1;daf-2 double mutant, indicating specificity to the DAF-7 pathway over the DAF-2 insulin-like signaling pathway. wormbase.org

Furthermore, genetic evidence in yeast suggests that MFB1 and BUD1 (which encodes a Ras-type GTPase involved in bud site selection and cell polarity) function in the same pathway influencing mitochondrial distribution, quality control, and replicative lifespan. nig.ac.jp Deletion of either gene leads to similar defects in mitochondrial function and lifespan, with no additive effect observed in the double mutant. nig.ac.jp This highlights the integration of mitochondrial regulation by Mfb1p with cellular polarity control.

Here are some data tables summarizing genetic interactions:

Table 1: Synthetic Growth Defects in S. cerevisiae Double Mutants

GenotypePhenotypeAssociated Defect(s)Source
mfb1Δ mdm30ΔSevere synthetic growth defectmtDNA instability, mitochondrial inheritance defects nih.gov

Table 2: Examples of Genetic Interactions of MFB1 in S. cerevisiae (Based on High-Throughput Studies)

Interactor GeneInteraction TypeQuantitative Score (SGA Score)Phenotype/Trait AffectedSource
BCS1Negative Genetic-0.2132Colony size uniprot.orgnih.gov
ATP10Negative Genetic-0.2256Colony size wormbase.orgmicropublication.org
ADF1Positive GeneticNot specified in snippetColony size umn.edumicropublication.org
ARP1Positive GeneticNot specified in snippetColony size wormbase.orguniprot.org

Note: SGA Score values indicate the strength and type of genetic interaction (negative or positive).

Table 3: Dauer Formation in C. elegans DAF-7 Pathway Mutants with mfb-1 Deletion

GenotypePercentage of Dauer Formation (Example Conditions)Source
DAF-7 pathway single mutants (daf-1, daf-4, daf-7, daf-14)Varied, generally lower than double mutants wormbase.org
mfb-1; daf-7 double mutantSignificantly enhanced Daf-c phenotype wormbase.org
mfb-1; daf-2 double mutantNo enhancement of dauer formation wormbase.org

Protein Identifiers

Protein NameOrganismDatabase: Identifier(s)PubChem CID (Not Applicable for Proteins)
MFB1 (Mfb1p)Saccharomyces cerevisiaeSGD: S000002627N/A
MFB-1 (mfb-1)Caenorhabditis elegansWormBase: WBGene00008439; UniProt: O45323N/A
Skp1pSaccharomyces cerevisiaeSGD: S000002736N/A
Tom70Saccharomyces cerevisiaeSGD: S000005065N/A
Tom71Saccharomyces cerevisiaeSGD: S000001159N/A
Mdm30pSaccharomyces cerevisiaeSGD: S000004360N/A
Cdc53pSaccharomyces cerevisiaeSGD: S000002290N/A
DAF-7Caenorhabditis elegansWormBase: WBGene00000903N/A
DAF-2Caenorhabditis elegansWormBase: CE50312N/A
DAF-1Caenorhabditis elegansWormBase: WBGene00000897N/A
DAF-4Caenorhabditis elegansWormBase: WBGene00000900N/A
DAF-14Caenorhabditis elegansWormBase: WBGene00000910N/A
DBL-1Caenorhabditis elegansWormBase: WBGene00000936N/A
DAF-11Caenorhabditis elegansWormBase: WBGene00000907N/A
BUD1 (Rsr1p)Saccharomyces cerevisiaeSGD: S000003384N/A
BCS1Saccharomyces cerevisiaeSGD: S000002783N/A
ATP10Saccharomyces cerevisiaeSGD: S000004385N/A
ADF1Saccharomyces cerevisiaeSGD: S000028518N/A
ARP1Saccharomyces cerevisiaeSGD: S000001171N/A

Note: PubChem primarily stores chemical compounds. Protein identifiers from databases like SGD and WormBase are provided as they are the relevant identifiers for these biological macromolecules.

Regulation of Mfb1 Protein Activity

Regulation by Cellular Polarity Machinery

Cellular polarity machinery plays a significant role in regulating the localization and function of MFB1 protein. In Saccharomyces cerevisiae, Mfb1p localization is polarized, accumulating at the mother cell tip throughout the cell cycle and at the bud tip just before cytokinesis yeastgenome.orgbiorxiv.orgbiorxiv.org. This polarized localization is crucial for its function as a tether, anchoring mitochondria at these specific sites researchgate.netbiorxiv.orgbiorxiv.org.

Studies have shown that components of the bud site selection machinery, which is essential for establishing cell polarity and asymmetric cell division, regulate Mfb1p function yeastgenome.orgnih.gov. Deletion of genes involved in symmetry breaking during cell polarity establishment, such as BUD1, BUD2, and BUD5, results in depolarized Mfb1p localization nih.gov. This mislocalization is associated with defects in mitochondrial distribution and quality control, as well as reduced replicative lifespan biorxiv.orgnih.gov. The Ras protein Bud1/Rsr1, required for cytoskeletal polarization during asymmetric yeast cell division, is specifically implicated in regulating Mfb1p localization biorxiv.orgbiorxiv.org.

Furthermore, the polarized localization of Mfb1p within mother cells declines with age in S. cerevisiae. This age-associated decline is evident early in the aging process and results in Mfb1p relocalizing to mitochondria in other regions within the mother cell, though not typically to the bud researchgate.net. This suggests that the cellular polarity machinery's influence on Mfb1p is dynamic and can be affected by cellular age.

Mechanisms of Asymmetric Protein Distribution

The asymmetric distribution of this compound is a key aspect of its function in ensuring asymmetric inheritance of mitochondria during cell division biorxiv.orgbiorxiv.orgrupress.org. Mfb1p preferentially accumulates on mother cell mitochondria during budding, although the percentage of cells exhibiting this asymmetry can vary depending on growth conditions and strain backgrounds researchgate.net.

The F-box motif of Mfb1p is important for its mother cell-specific asymmetry. This suggests that interaction with proteins like Skp1p may regulate Mfb1p's association with mitochondria in the bud, potentially leading to its down-regulation or altered localization in the daughter cell nih.govresearchgate.net. While Mfb1p interacts with Skp1p in an F-box-dependent manner, it does not appear to coimmunoprecipitate with Cdc53p, indicating it may function in a non-SCF complex for mitochondrial morphogenesis nih.govmolbiolcell.org.

The asymmetric distribution of proteins is a fundamental mechanism in asymmetrically dividing cells, contributing to cellular diversity and processes like differentiation and counteracting aging rupress.orglibretexts.org. Mfb1p's polarized localization and tethering function exemplify how specific protein distributions contribute to these outcomes by influencing organelle inheritance.

Potential Regulatory Post-Translational Modifications

Post-translational modifications (PTMs) are crucial regulators of protein function, stability, localization, and interactions thermofisher.comwikipedia.orgnews-medical.net. While specific PTMs directly regulating this compound activity are not extensively detailed in the provided search results, the nature of Mfb1p as an F-box protein and its interactions with components of ubiquitination machinery suggest potential regulatory mechanisms.

Mfb1p interacts with Skp1p, a core component of SCF (Skp1-Cul1-F-box protein) ubiquitin ligase complexes yeastgenome.orgnih.govmolbiolcell.org. SCF complexes mediate the ubiquitination and subsequent proteasomal degradation of target proteins researchgate.netnih.gov. Although Mfb1p may function in a non-SCF complex, its interaction with Skp1p raises the possibility that ubiquitination could regulate Mfb1p levels or activity researchgate.netnih.govmolbiolcell.org. Indeed, Mfb1 is described as being involved in SCF-dependent proteasomal ubiquitin-dependent protein breakdown yeastgenome.orgyeastgenome.orgthebiogrid.org.

Research on other organelle inheritance adaptor proteins in yeast, such as Mmr1, has shown regulation by phosphorylation followed by ubiquitination and degradation mdpi.com. Specifically, phosphorylation by the PAK kinase Cla4 targets these adaptors for ubiquitination by E3 ligases like Dma1 and Dma2, leading to their degradation mdpi.com. Given Mfb1p's role as a mitochondrial tether and its cell cycle-regulated localization, similar phosphorylation and ubiquitination events could potentially regulate its abundance or activity at different stages of the cell cycle or in response to specific cellular signals.

While direct experimental evidence for specific phosphorylation or other PTM sites on Mfb1p and their functional consequences is limited in the provided results, the context of its interaction with Skp1p and its role in a process regulated by cell polarity and potentially ubiquitination strongly suggests that PTMs are likely to be involved in fine-tuning Mfb1p activity, localization, and stability. Post-translational modifications, including phosphorylation and ubiquitination, are known to modulate the functional properties of proteins involved in mitochondrial dynamics, such as localization, protein-protein interactions, and stability nih.gov.

Advanced Research Methodologies and Experimental Approaches for Mfb1 Protein Studies

Genetic Perturbation Techniques (e.g., Gene Deletion, Conditional Mutagenesis, Overexpression)

Genetic perturbation techniques are fundamental for investigating the cellular function of MFB1 protein. Gene deletion involves creating null (B1181182) mutants lacking the MFB1 gene to observe the resulting phenotypic consequences. In Saccharomyces cerevisiae, deletion of MFB1 leads to abnormally short mitochondrial tubules and aberrant aggregates of interconnected tubules, although it does not significantly alter the steady-state levels of mitochondrial fusion or fission proteins like Fzo1p, Mgm1p, Ugo1p, Dnm1p, Fis1p, and Mdv1p. nih.govnih.govresearchgate.net While the loss of Mfb1p causes defects in mitochondrial connectivity, mfb1Δ cells can still grow on both fermentable and non-fermentable carbon sources. nih.govnih.gov

Conditional mutagenesis allows for the temporal control of this compound levels or function, which is particularly useful if a complete deletion is lethal or causes severe growth defects. This can involve placing the MFB1 gene under the control of an inducible or repressible promoter.

Overexpression studies involve increasing the cellular concentration of this compound to examine the effects of elevated levels on mitochondrial morphology and function. Overexpression of Mfb1p in yeast did not impair mitochondrial inheritance. nih.gov Overexpression of Mfb1 also strongly increased the co-precipitation of Tom71, suggesting an enhanced interaction. embopress.org

These techniques provide crucial insights into the necessity and sufficiency of this compound for specific cellular processes.

High-Resolution Live-Cell Imaging and Quantitative Microscopy for Mitochondrial Dynamics

High-resolution live-cell imaging and quantitative microscopy are essential for visualizing mitochondrial dynamics and morphology in real-time in the presence and absence of functional this compound. Techniques such as fluorescence microscopy, including confocal and super-resolution methods like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM), are employed. mdpi.comkuleuven.be

Using fluorescently tagged MFB1 (e.g., Mfb1p-GFP) and mitochondrial markers (e.g., mito-RFP or DAPI staining for mitochondrial DNA), researchers can observe MFB1 localization and its impact on mitochondrial shape, distribution, fusion, and fission events. nih.govnih.govembopress.orgmdpi.comnih.gov Quantitative microscopy allows for the measurement of parameters such as mitochondrial length, branching, and movement, providing quantitative data on the effects of MFB1. mdpi.comkuleuven.be

Live-cell imaging revealed that Mfb1p asymmetrically localizes to mother cell mitochondria during budding in yeast, while Skp1p accumulates in the daughter cell cytoplasm. nih.govnih.gov This asymmetric localization of Mfb1p depends on its F-box motif. nih.govnih.gov Quantitative analysis confirmed that Mfb1p preferentially accumulated on mother cell mitochondria in a significant percentage of budded cells. nih.gov Deletion of MFB1 resulted in a specific depletion of mitochondria from the mother cell tip and a shift of mitochondrial mass towards the mother cell neck and into the daughter cell, indicating that Mfb1p is required for mitochondrial retention in mother tips. ucsf.edu

Protein Interaction Mapping (e.g., Co-Immunoprecipitation, Mass Spectrometry-Based Proteomics, Yeast Two-Hybrid)

Understanding the protein partners with which MFB1 interacts is critical for elucidating its molecular function. Various protein interaction mapping techniques are utilized.

Co-immunoprecipitation (Co-IP) is a common method to identify proteins that physically bind to MFB1. This involves using an antibody specific to MFB1 (or a tagged version of MFB1) to pull down MFB1 and any associated proteins from cell lysates. nih.govembopress.orgscispace.commblbio.com Co-IP assays have shown that Mfb1p interacts with Skp1p in an F-box-dependent manner in yeast. nih.govnih.gov However, Mfb1p does not co-immunoprecipitate with Cdc53p, suggesting it functions in a complex lacking this core SCF component. nih.govnih.gov Co-precipitation assays also confirmed the interaction between Mfb1 and Tom71, a mitochondrial outer membrane protein. embopress.orgnih.gov

Mass Spectrometry-Based Proteomics, often coupled with affinity purification (AP-MS), allows for the large-scale identification of proteins that interact with MFB1. nih.govthebiogrid.orgembopress.org This high-throughput approach can reveal novel interaction partners and provide a broader view of the protein complexes involving MFB1. Tandem affinity purification and mass spectrometry identified Tom71 as an Mfb1-specific interacting protein. embopress.orgnih.gov

Yeast Two-Hybrid (Y2H) screening is another method used to identify binary protein-protein interactions. While not explicitly detailed for MFB1 in the provided snippets, it is a standard technique in protein interaction mapping and could be applied to MFB1 to find direct binding partners. researchgate.net

These methods collectively contribute to building a comprehensive protein interaction network for MFB1, providing clues about its regulatory mechanisms and cellular pathways.

Biochemical Fractionation and Subcellular Localization Assays

Biochemical fractionation and subcellular localization assays are used to determine the precise location of this compound within the cell and its association with specific organelles, particularly mitochondria. Cell fractionation involves breaking open cells and separating cellular components based on size and density through differential centrifugation. savemyexams.comthermofisher.com

Subcellular fractionation of yeast cells expressing tagged Mfb1p has shown that Mfb1p is present in both the cytoplasm and is peripherally associated with mitochondria. nih.govnih.gov This was confirmed by analyzing cell homogenates separated into post-mitochondrial supernatant (PMS) and mitochondrial pellet (M) fractions, where Mfb1p was found in both fractions. nih.govnih.gov In vitro binding assays further supported that soluble Mfb1p can associate with mitochondria. nih.gov Protease protection assays and carbonate extraction assays can be used to determine if MFB1 is integrated into membranes or peripherally associated, and its orientation. nih.gov These assays indicated that Mfb1p is peripherally associated with the mitochondrial surface. nih.govnih.gov Biochemical fractionation assays also demonstrated that the mitochondrial association of Mfb1p is dependent on Tom71 and, to some extent, Tom70. nih.gov

Genetic Interaction Screening (e.g., Synthetic Genetic Array)

Genetic interaction screening, such as Synthetic Genetic Array (SGA) analysis in yeast, is a powerful tool to identify genes that, when mutated in combination with a mutation in MFB1, result in a synthetic sick or synthetic lethal phenotype. thebiogrid.orgelifesciences.orgsingerinstruments.comthebiogrid.orgscholaris.ca These interactions can reveal functional redundancy or involvement of MFB1 in parallel pathways. singerinstruments.comscholaris.ca

SGA analysis involves systematically crossing a query strain with a deletion in MFB1 with an array of strains, each having a deletion in a different gene, and assessing the growth of the resulting double mutants. singerinstruments.com A comprehensive genetic interaction map in Saccharomyces cerevisiae identified numerous negative and positive genetic interactions for MFB1. thebiogrid.orgyeastgenome.org For example, MFB1 shows a negative genetic interaction with CBT1 and ARP1. thebiogrid.orgthebiogrid.org A strong positive genetic interaction was observed between MMR1 and MFB1. ucsf.edu Deletion of MMR1 in mfb1Δ cells restored mitochondrial distribution, improved mitochondrial function, and extended replicative lifespan, suggesting that Mfb1p and Mmr1p are involved in opposing pathways related to mitochondrial inheritance and quality control. ucsf.edu

These genetic interaction studies help to place MFB1 within broader cellular networks and identify functionally related genes and pathways.

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of the MFB1 protein, and how can researchers determine its tertiary structure experimentally?

  • Methodological Answer : To elucidate MFB1's tertiary structure, employ techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). For computational predictions, use AlphaFold (accessible via UniProt) or Foldseek for structural comparisons . The Protein Data Bank (PDB) can be queried using advanced filters (e.g., protein name, organism) to retrieve existing structural data . Example search: MFB1[Protein Name] AND "Manduca sexta"[Organism] in PDB.

Q. What experimental approaches are recommended for identifying interaction partners of MFB1 in mitochondrial function studies?

  • Methodological Answer : Use co-immunoprecipitation (Co-IP) combined with mass spectrometry for empirical identification. For computational predictions, leverage the STRING database with parameters set to "experimental evidence" and "Homo sapiens" (or relevant organism) to map interaction networks . BindingDB’s advanced search can filter binding partners by affinity (e.g., Ki ≤ 100 nM) and organism .

Advanced Research Questions

Q. How can researchers design a robust study to investigate MFB1's role in mitochondrial quality control and replicative lifespan?

  • Methodological Answer :

  • Experimental Design : Use yeast knockout models (e.g., ΔMfb1 strains) and measure replicative lifespan via microdissection of daughter cells. Quantify mitochondrial membrane potential using TMRE staining .
  • Controls : Include wild-type and complemented strains. Validate findings with orthogonal assays (e.g., ATP production assays).
  • Data Analysis : Apply survival curve statistics (Kaplan-Meier) and Cox proportional hazards models.

Q. How can contradictory findings about MFB1's role in mitochondrial inheritance across model organisms be reconciled?

  • Methodological Answer :

  • Comparative Analysis : Perform phylogenetic profiling to identify conserved domains between insect (e.g., Manduca sexta) and yeast MFB1 homologs .
  • Functional Complementation : Test cross-species rescue (e.g., express insect MFB1 in yeast ΔMfb1 strains) to assess functional conservation.
  • Contextual Factors : Evaluate organism-specific interactors (e.g., Num1 in yeast vs. unknown partners in insects) using STRING or BioGRID .

Q. What strategies are effective for validating MFB1's lipid-binding specificity in vitro?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based thermal shift assays (FTSA) to measure binding affinity to fatty acids (e.g., palmitate).
  • Competition Experiments : Pre-incubate MFB1 with unlabeled ligands to confirm specificity.
  • Structural Validation : Solve co-crystal structures of MFB1 bound to ligands (e.g., using synchrotron radiation facilities).

Q. How should researchers address methodological flaws in studies reporting MFB1's dual roles in mitochondrial anchoring and cell polarity?

  • Methodological Answer :

  • Critical Appraisal : Scrutinize confounders (e.g., off-target effects in RNAi studies) by validating knockdown efficiency via qPCR and rescue experiments .
  • Multidisciplinary Review : Engage experts in mitochondrial biology and cell polarity to identify overlooked variables (e.g., cytoskeletal dynamics).

Data Contradiction and Synthesis

Q. What computational tools can reconcile discrepancies in MFB1 interaction networks reported in independent studies?

  • Methodological Answer : Use ConsensusPathDB to integrate interaction data from STRING, BioGRID, and IntAct. Apply Fisher’s exact test to identify statistically supported interactions . For conflicting affinity data (e.g., Ki values), perform meta-analysis using tools like RevMan, weighting studies by sample size and methodology .

Key Resources

  • Structural Data : PDB, AlphaFold
  • Interaction Networks : STRING, BioGRID
  • Binding Affinity : BindingDB
  • Functional Annotations : UniProt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.